N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine
Brand Name: Vulcanchem
CAS No.: 1179955-33-9
VCID: VC2705362
InChI: InChI=1S/C8H8BrF3N2/c9-7-1-6(2-13-4-7)3-14-5-8(10,11)12/h1-2,4,14H,3,5H2
SMILES: C1=C(C=NC=C1Br)CNCC(F)(F)F
Molecular Formula: C8H8BrF3N2
Molecular Weight: 269.06 g/mol

N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine

CAS No.: 1179955-33-9

VCID: VC2705362

Molecular Formula: C8H8BrF3N2

Molecular Weight: 269.06 g/mol

* For research use only. Not for human or veterinary use.

N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine - 1179955-33-9

Description

N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine is a complex organic compound featuring a brominated pyridine ring and a trifluoroethylamine group. This unique structure makes it an interesting candidate for various applications in medicinal chemistry, organic synthesis, and material science. The compound's potential in drug development and therapeutic interventions is significant due to its ability to enhance the bioactivity of molecules through its electronic properties.

Synthesis Methods

The synthesis of N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with 2,2,2-trifluoroethylamine under reductive amination conditions. This process often utilizes reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride in solvents such as methanol or ethanol.

Industrial Production

Industrial-scale production may employ similar synthetic routes but with enhanced efficiency through the use of continuous flow reactors and automated systems. Purification techniques such as recrystallization or chromatography are crucial for obtaining high-purity products.

Medicinal Chemistry

This compound serves as a building block in synthesizing potential therapeutic agents, particularly those targeting neurological and inflammatory diseases. The trifluoroethylamine group can enhance binding affinity and selectivity for certain molecular targets, while the brominated pyridine ring facilitates interactions with aromatic residues in proteins.

Organic Synthesis

It acts as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Material Science

The compound is explored for its potential in developing novel materials with unique electronic and optical properties.

Biological Activity

Research suggests that N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine may exhibit:

  • Antimicrobial Activity: Preliminary studies indicate potential antimicrobial properties, possibly interfering with bacterial cell wall synthesis or acting as enzyme inhibitors.

  • Neurological Effects: Its structural similarity to neuroactive compounds suggests potential effects on neurotransmitter systems or neuroprotective properties.

  • Anti-inflammatory Potential: The compound may modulate inflammatory pathways, making it a candidate for further investigation in conditions characterized by excessive inflammation.

CAS No. 1179955-33-9
Product Name N-((5-bromopyridin-3-yl)methyl)-2,2,2-trifluoroethanamine
Molecular Formula C8H8BrF3N2
Molecular Weight 269.06 g/mol
IUPAC Name N-[(5-bromopyridin-3-yl)methyl]-2,2,2-trifluoroethanamine
Standard InChI InChI=1S/C8H8BrF3N2/c9-7-1-6(2-13-4-7)3-14-5-8(10,11)12/h1-2,4,14H,3,5H2
Standard InChIKey POUVQDIOEPGTQV-UHFFFAOYSA-N
SMILES C1=C(C=NC=C1Br)CNCC(F)(F)F
Canonical SMILES C1=C(C=NC=C1Br)CNCC(F)(F)F
PubChem Compound 60998843
Last Modified Aug 16 2023

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